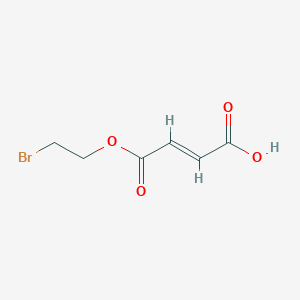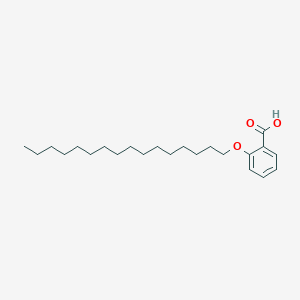
1-Chloro-1,1-difluoropentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1-difluoropentan-2-ol is an organic compound with the molecular formula C5H9ClF2O It is a halogenated alcohol, containing chlorine and fluorine atoms, which makes it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,1-difluoropentan-2-ol can be synthesized through several methods. One common approach involves the halogenation of pentan-2-ol, where chlorine and fluorine atoms are introduced into the molecule. The reaction typically requires specific catalysts and controlled conditions to ensure the correct placement of the halogen atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1-difluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
1-Chloro-1,1-difluoropentan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated alcohols on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 1-chloro-1,1-difluoropentan-2-ol exerts its effects involves interactions with various molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interactions with enzymes and other proteins. These interactions can affect biochemical pathways and cellular processes, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,1-difluoroethane: A related compound with similar halogenation but a shorter carbon chain.
1-Chloro-1,1-difluoropropane: Another similar compound with a three-carbon chain.
1-Chloro-1,1-difluorobutane: A four-carbon chain analog.
Uniqueness
1-Chloro-1,1-difluoropentan-2-ol is unique due to its specific combination of chlorine and fluorine atoms on a five-carbon chain with an alcohol functional group. This structure provides distinct chemical properties and reactivity compared to its shorter-chain analogs, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6301-96-8 |
|---|---|
Molecular Formula |
C5H9ClF2O |
Molecular Weight |
158.57 g/mol |
IUPAC Name |
1-chloro-1,1-difluoropentan-2-ol |
InChI |
InChI=1S/C5H9ClF2O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
IMEPYNYFNDKITM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



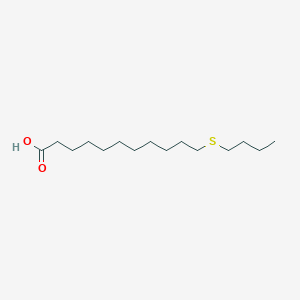

![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
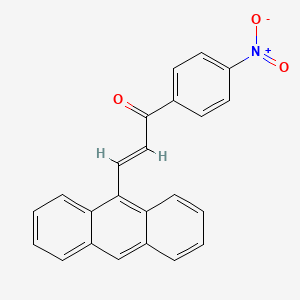



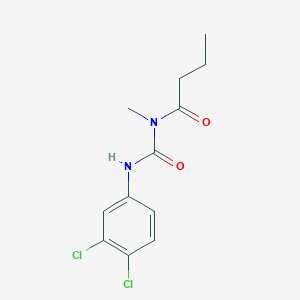
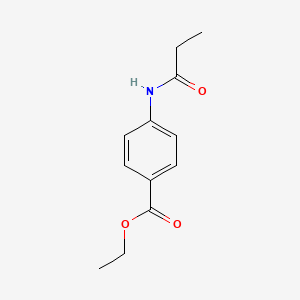
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953299.png)

